molecular formula C22H19ClN4O4 B2691938 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260632-04-9

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2691938
CAS RN: 1260632-04-9
M. Wt: 438.87
InChI Key: NAAOBGOGULXQRU-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in medicinal chemistry, including a pyrrole ring, an oxadiazole ring, and a phenyl ring . These components are often found in bioactive compounds and can interact with various biological targets .


Molecular Structure Analysis

The compound’s structure includes an oxadiazole ring and a pyrrole ring, which are aromatic heterocycles. These rings can participate in pi stacking interactions and hydrogen bonding, which can be important for binding to biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and pyrrole rings could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Herbicidal Activity

Chloroacetamide derivatives, such as alachlor and metazachlor, are noted for their selective herbicidal activity, used to control annual grasses and broad-leaved weeds in a variety of crops. These compounds operate by inhibiting fatty acid synthesis in plants, suggesting a potential area of application for related chloroacetamide compounds in agricultural research and development (Weisshaar & Böger, 1989).

Enzyme Inhibition for Therapeutic Applications

Research on 5-substituted-1,3,4-oxadiazole derivatives demonstrated their activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These enzymes are targets for treating conditions such as Alzheimer's disease and inflammation. This suggests that similar compounds could be explored for their potential as therapeutic agents (Rehman et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and promising free energy of electron injection. Additionally, these compounds have shown significant non-linear optical (NLO) activity and have been subject to molecular docking studies to understand their binding interactions with enzymes like cyclooxygenase 1 (COX1). This highlights their potential in renewable energy applications and as leads for drug development (Mary et al., 2020).

Antibacterial and Anti-enzymatic Potential

N-substituted derivatives of oxadiazole and acetamide have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These studies are crucial for developing new antibacterial agents and understanding the compounds' mechanism of action at the molecular level (Nafeesa et al., 2017).

Synthesis and Evaluation of Novel Compounds

The synthesis and biological assessment of novel compounds incorporating oxadiazole cycles have been explored for various applications, including enzyme inhibition and potential drug leads, emphasizing the versatility of these chemical structures in scientific research (Karpina et al., 2019).

Mechanism of Action

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the biological activities of similar compounds, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-29-16-8-9-17(19(12-16)30-2)24-20(28)13-27-10-4-7-18(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAOBGOGULXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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